6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 6-chloro-3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxybenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the nucleophile used .
Scientific Research Applications
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxybenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17ClO4 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-5-4-6-14(7-13)22-3/h4-9H,10H2,1-3H3 |
InChI Key |
WPLHHPNWELCMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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